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molecular formula C11H12N2O B8553813 4-(1-ethyl-1H-imidazol-2-yl)phenol

4-(1-ethyl-1H-imidazol-2-yl)phenol

Cat. No. B8553813
M. Wt: 188.23 g/mol
InChI Key: XVVCUGCSAHCRHY-UHFFFAOYSA-N
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Patent
US04533550

Procedure details

A mixture of 7 parts of 1-ethyl-2-(4-methoxyphenyl)-1H-imidazole monohydrochloride and 75 parts of hydrobromic acid solution 48% in glacial acetic acid is stirred and a refluxed for 2 hours. The reaction mixture is concentrated and a small amount of water is added to the concentrate. The whole is neutralized with sodium hydrogen carbonate. The precipitated product is filtered off and crystallized from a mixture of ethanol and water, yielding 3.3 parts of 4-(1-ethyl-1H-imidazol-2-yl)phenol.
Name
1-ethyl-2-(4-methoxyphenyl)-1H-imidazole monohydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([N:4]1[CH:8]=[CH:7][N:6]=[C:5]1[C:9]1[CH:14]=[CH:13][C:12]([O:15]C)=[CH:11][CH:10]=1)[CH3:3].Br>C(O)(=O)C>[CH2:2]([N:4]1[CH:8]=[CH:7][N:6]=[C:5]1[C:9]1[CH:14]=[CH:13][C:12]([OH:15])=[CH:11][CH:10]=1)[CH3:3] |f:0.1|

Inputs

Step One
Name
1-ethyl-2-(4-methoxyphenyl)-1H-imidazole monohydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)N1C(=NC=C1)C1=CC=C(C=C1)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
a refluxed for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated
ADDITION
Type
ADDITION
Details
a small amount of water is added to the concentrate
FILTRATION
Type
FILTRATION
Details
The precipitated product is filtered off
CUSTOM
Type
CUSTOM
Details
crystallized from a mixture of ethanol and water

Outcomes

Product
Name
Type
product
Smiles
C(C)N1C(=NC=C1)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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